molecular formula C8H5BrN2O B1469928 1h-Indazole-4-carbaldehyde,3-bromo- CAS No. 1337881-51-2

1h-Indazole-4-carbaldehyde,3-bromo-

Cat. No. B1469928
CAS RN: 1337881-51-2
M. Wt: 225.04 g/mol
InChI Key: NAQLEDBSEAQAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Numerous methods have been developed to construct these heterocycles with better biological activities .


Molecular Structure Analysis

The molecular structure of 1h-Indazole-4-carbaldehyde,3-bromo- is represented by the empirical formula C8H5BrN2O . It contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecule has a molecular weight of 225.04 .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 223-225 °C . Its SMILES string is O=C([H])C1=CC(Br)=CC2=C1C=NN2 .

Mechanism of Action

Indazole derivatives have been used in various fields of medicinal chemistry due to their diverse biological activities . For example, they have been used as anticancer drugs for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has a storage class code of 11 - Combustible Solids . The flash point is not applicable

properties

IUPAC Name

3-bromo-2H-indazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7-5(4-12)2-1-3-6(7)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQLEDBSEAQAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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